molecular formula C7H7BrClN3O B12110908 2-Amino-3-bromo-5-chlorobenzohydrazide

2-Amino-3-bromo-5-chlorobenzohydrazide

Cat. No.: B12110908
M. Wt: 264.51 g/mol
InChI Key: LTMCUXOETNGWNE-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chlorobenzohydrazide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of benzohydrazide, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-chlorobenzohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2-Amino-3-bromo-5-chlorobenzoic acid.

    Hydrazide Formation: The benzoic acid derivative is reacted with hydrazine hydrate under reflux conditions to form the corresponding benzohydrazide.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-chlorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromo or chloro groups.

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Condensation: Hydrazones.

Scientific Research Applications

2-Amino-3-bromo-5-chlorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-chlorobenzohydrazide depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects.

    Biological Studies: It can bind to proteins or enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-chlorobenzoic acid
  • 5-Amino-3-bromo-2-ethoxypyridine
  • 2-Amino-3-bromo-5-chloropyridine

Comparison

2-Amino-3-bromo-5-chlorobenzohydrazide is unique due to the presence of both amino and hydrazide groups, which allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

Molecular Formula

C7H7BrClN3O

Molecular Weight

264.51 g/mol

IUPAC Name

2-amino-3-bromo-5-chlorobenzohydrazide

InChI

InChI=1S/C7H7BrClN3O/c8-5-2-3(9)1-4(6(5)10)7(13)12-11/h1-2H,10-11H2,(H,12,13)

InChI Key

LTMCUXOETNGWNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)N)Br)Cl

Origin of Product

United States

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